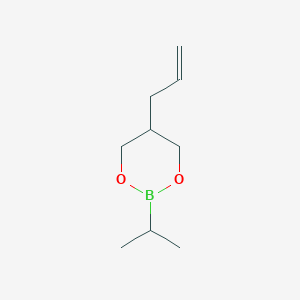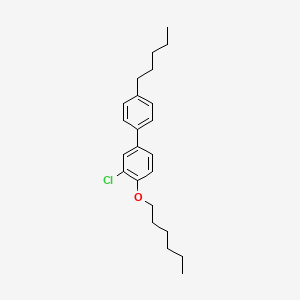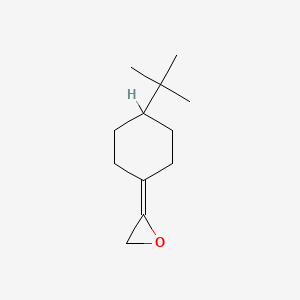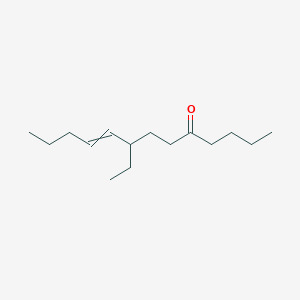
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is an organic compound belonging to the thiazolidinedione class. This compound is characterized by a thiazolidine ring fused with a dione structure, and it features methyl and phenyl substituents. Thiazolidinediones are known for their diverse applications in medicinal chemistry, particularly in the treatment of diabetes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzaldehyde with thiourea to form an intermediate, which is then cyclized with chloroacetic acid under acidic conditions to yield the desired thiazolidinedione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione to a diol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in modulating glucose metabolism and potential use in treating diabetes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and glucose uptake in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in diabetes treatment.
Pioglitazone: Similar in structure and function, also used for diabetes management.
Comparison
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones. Its methyl and phenyl groups can influence its binding affinity and selectivity for molecular targets, potentially leading to distinct therapeutic effects and side effect profiles.
Eigenschaften
CAS-Nummer |
88103-70-2 |
|---|---|
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
5-methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO2S/c1-7-5-3-4-6-9(7)12-10(13)8(2)15-11(12)14/h3-6,8H,1-2H3 |
InChI-Schlüssel |
CWQDXCCSVBYKCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(=O)S1)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)
![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)

![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)
